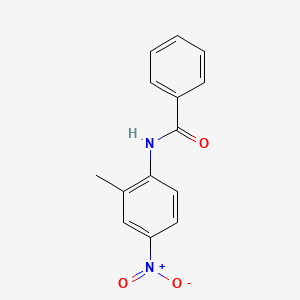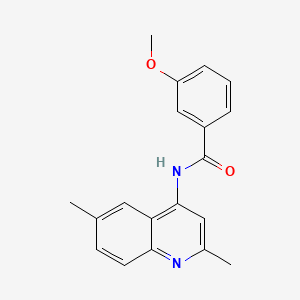![molecular formula C19H16N2O3S B5210913 N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5210913.png)
N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, also known as MPTC, is a novel compound that has gained attention in the scientific community for its potential as a therapeutic agent. MPTC belongs to the class of compounds known as thiophene-based inhibitors, which have been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, studies have shown that N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide can inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been found to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been shown to have a neuroprotective effect, with studies suggesting that it may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, allowing researchers to investigate their role in various cellular processes. However, one limitation is that N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide. One area of interest is the development of N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide derivatives with improved properties and efficacy. Another area of research is the investigation of N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide and its potential applications in various disease states.
Synthesemethoden
N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyaniline with 4-nitrobenzoyl chloride, followed by reduction and cyclization to form the thiophene ring. The final product is obtained through acylation using 2-thiophenecarboxylic acid chloride.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for various diseases. One area of research has focused on the use of N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. Other studies have investigated its potential as an anti-inflammatory agent, with promising results.
Eigenschaften
IUPAC Name |
N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-16-10-8-15(9-11-16)20-18(22)13-4-6-14(7-5-13)21-19(23)17-3-2-12-25-17/h2-12H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBUBXUOSHPYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5210830.png)
![1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone](/img/structure/B5210837.png)
![2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5210843.png)


![ethyl 1-(2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxylate](/img/structure/B5210859.png)
![2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5210870.png)

![N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5210892.png)

![4-butoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5210917.png)
![8-(1-benzofuran-2-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5210926.png)

![N-[4-(pentyloxy)phenyl]-1,3-benzothiazole-7-sulfonamide](/img/structure/B5210949.png)